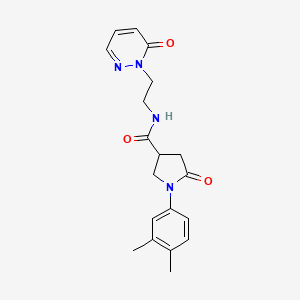
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine core and incorporates both a dimethylphenyl and a pyridazinone moiety, suggesting diverse applications in drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, utilizing reagents such as acetic anhydride and various bases for deprotonation. The reaction conditions require careful temperature control and the use of solvents like ethanol or dichloromethane to optimize yields and purity .
Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic effects by inhibiting specific pathways involved in pain perception. The mechanism of action likely involves interaction with biological targets such as enzymes or receptors relevant to these pathways .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various biological targets. For instance, it has been evaluated for its inhibitory effects on enzymes involved in metabolic pathways, showing promising results comparable to standard inhibitors .
Table 1: In Vitro Biological Activity Data
In Vivo Studies
Animal model studies have demonstrated the compound's potential as an analgesic and anti-inflammatory agent. For example, in rodent models, it exhibited significant reduction in pain responses when administered at therapeutic doses .
Case Study: Analgesic Activity in Rodent Models
A study evaluated the analgesic effects of the compound using the formalin test in mice. Results indicated a significant decrease in pain behavior compared to control groups, suggesting effective analgesic properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrolidine core and substituents can significantly affect biological activity. Compounds with additional functional groups showed enhanced potency against target enzymes, highlighting the importance of structural optimization in drug design .
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-5-6-16(10-14(13)2)22-12-15(11-18(22)25)19(26)20-8-9-23-17(24)4-3-7-21-23/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQYMPBOGALXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C(=O)C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














